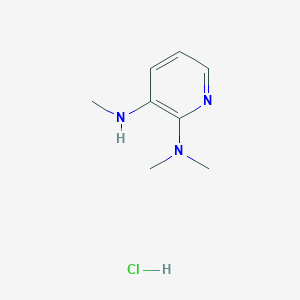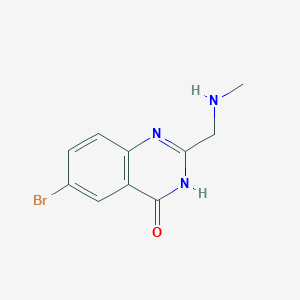
2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3 and its molecular weight is 187.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is involved in various chemical synthesis processes. For instance, a study by Xu Bao-cai (2004) details the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, where 2,3,5-Trimethylpyridine undergoes several chemical transformations including oxidation, nitration, and halogenation (Xu Bao-cai, 2004). Similarly, another study outlines the synthesis of N-monosubstituted [2,2′-Bipyridyl]-3,3′-diamines, indicating the versatility of pyridine derivatives in chemical synthesis (Ł. Kaczmarek & P. Nantka-Namirski, 1990).
Applications in Medicinal Chemistry
- In the realm of medicinal chemistry, this compound and its derivatives find applications in the synthesis of compounds with potential therapeutic benefits. For instance, E. Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as an antitumor agent (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).
Role in Coordination Chemistry
- In coordination chemistry, derivatives of this compound are used to form complex compounds. For instance, a study by L. J. Baird et al. (2007) discusses the synthesis of potentially hexadentate ligands derived from 2,2′-bipyridine, where the pyridine derivatives are utilized to create complex structures (L. J. Baird, C. Black, & A. Blackman, 2007).
Environmental and Physical Chemistry Insights
- Studies also explore the physical and environmental interactions of pyridine derivatives. For example, W. Marczak and A. Banaś (2001) investigated the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine with water, providing insights into the behavior of these compounds in different environments (W. Marczak & A. Banaś, 2001).
Analytical Applications
- The analytical applications of pyridine derivatives include their use in chromatography and analytical chemistry. N. El-Abasawy et al. (2018) demonstrate the application of a TLC densitometric method for estimating a binary mixture of phenazopyridine hydrochloride and trimethoprim, highlighting the utility of pyridine derivatives in analytical methods (N. El-Abasawy, Khalid A. M. Attia, A. A. Abo-serie, Ragab A. M. Said, & Ahmed A Almrasy, 2018).
Mecanismo De Acción
The mechanism of action of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is not specified in the search results. As it is used in various scientific experiments, its mechanism of action likely depends on the specific context of the experiment.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes refer to specific safety and hazard guidelines for handling and disposal.
Propiedades
IUPAC Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-9-7-5-4-6-10-8(7)11(2)3;/h4-6,9H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZXXDDTZITCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)


![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)


![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)


